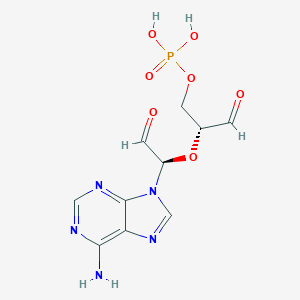

2-(Oxolan-3-yl)propanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Oxolan-3-yl)propanedioic acid, also known as oxalic acid, is an organic compound found in nature and synthesized in laboratories. It is a dicarboxylic acid with the molecular formula C2H2O4 and is an important component of many biochemical processes. Oxalic acid is used in a variety of applications, such as food preservation, cleaning products, and as a source of energy for cells. In

Applications De Recherche Scientifique

Biotechnology

2-(Oxolan-3-yl)propanedioic acid: , also known as malic acid , plays a significant role in biotechnology research. It’s used as a chiral building block for synthesizing various bioactive compounds. Its stereochemistry is particularly useful in creating new molecules with potential applications in drug development and enzymatic reactions .

Pharmaceuticals

In the pharmaceutical industry, malic acid is utilized for its chelating properties. It can form complexes with metal ions, which is beneficial in developing metal-based therapeutics. Additionally, its ability to donate hydrogen ions makes it a valuable buffer agent in controlling the pH of topical and oral medications .

Food Industry

Malic acid is widely recognized as a flavor enhancer and preservative in the food industry. It imparts a tart taste to various foods and beverages. Moreover, it acts as a pH regulator, maintaining the desired acidity level in products, which is crucial for food safety and shelf-life extension.

Cosmetics

The cosmetic industry values malic acid for its exfoliating and skin-conditioning properties. It’s an alpha-hydroxy acid (AHA), which helps in removing dead skin cells and promoting healthier, more radiant skin. Malic acid is also used in formulations to adjust the pH and enhance the sensory attributes of skincare products .

Agriculture

Malic acid’s role in agriculture is linked to its natural occurrence in fruits. It’s studied for its potential use in enhancing fruit flavors and as a component in agricultural adjuvants to improve the efficacy of pesticides and herbicides. Its biodegradability makes it an environmentally friendly choice.

Chemical Synthesis

In chemical synthesis, malic acid serves as a precursor for various synthetic pathways. Its diacidic nature allows it to participate in condensation reactions, forming polymers and co-polymers. Researchers explore its applications in creating biodegradable plastics and other sustainable materials .

Environmental Science

Malic acid is investigated for its potential in environmental science, particularly in bioremediation processes. Its ability to chelate metals can be harnessed to remove toxic metal ions from contaminated water sources, aiding in water purification efforts .

Materials Science

The material science applications of malic acid include its use in the production of biocompatible materials. Its incorporation into polymers can enhance their biodegradability, making them suitable for medical implants and environmentally friendly packaging solutions .

Propriétés

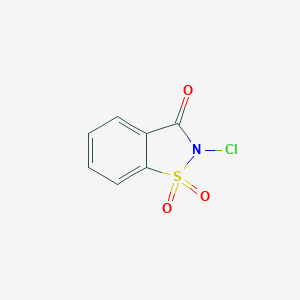

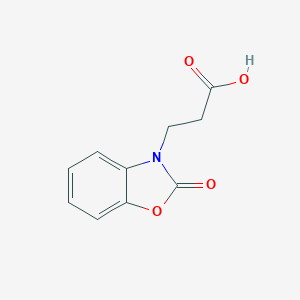

IUPAC Name |

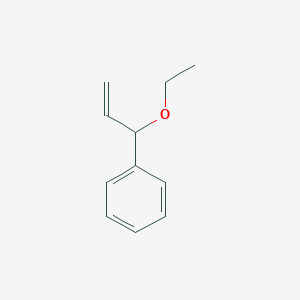

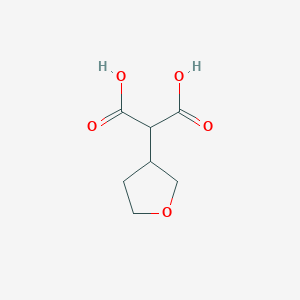

2-(oxolan-3-yl)propanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-6(9)5(7(10)11)4-1-2-12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUBKNURKXIOCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxolan-3-yl)propanedioic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.